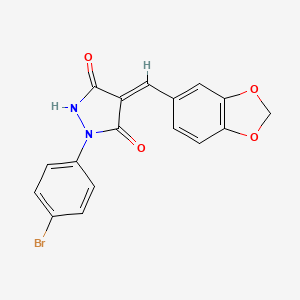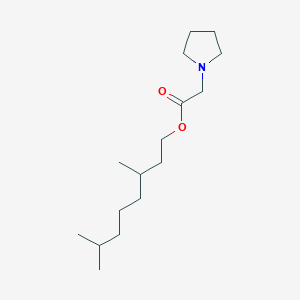
4-(1,3-benzodioxol-5-ylmethylene)-1-(4-bromophenyl)-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "4-(1,3-benzodioxol-5-ylmethylene)-1-(4-bromophenyl)-3,5-pyrazolidinedione" often involves multi-step chemical reactions, starting from basic chemical entities to complex structures through cyclization, chlorination, and condensation reactions. For example, compounds within this category have been synthesized via reactions involving butanedione monoxime and substituted benzaldehydes, followed by Knoevenagel reactions with 3-methyl-1-phenyl-2-pyrazol-5-one, showcasing the complexity and diversity of synthetic routes (Xing Liu et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of these compounds reveals intricate details about their conformation, bonding, and spatial arrangement, often confirmed through techniques like NMR, IR, MS, and X-ray diffraction. Such analyses are vital for understanding the compound's reactivity and interaction potential. The molecular structure and vibrational frequencies of related compounds have been explored using Density Functional Theory (DFT), offering insights into their electronic and structural characteristics (P. Govindasamy & S. Gunasekaran, 2015).
properties
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-(4-bromophenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O4/c18-11-2-4-12(5-3-11)20-17(22)13(16(21)19-20)7-10-1-6-14-15(8-10)24-9-23-14/h1-8H,9H2,(H,19,21)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVIOEMKQICLHH-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5220037.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)nicotinamide 1-oxide](/img/structure/B5220047.png)
![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5220048.png)
![ethyl 1-methyl-5-({2-[(6-phenyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B5220052.png)
![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B5220062.png)
![5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5220082.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B5220086.png)


![3-(4-methylphenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5220111.png)
